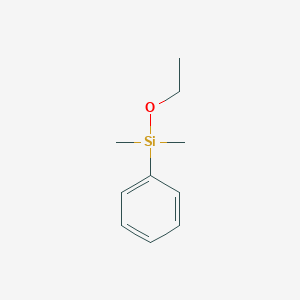

Ethoxydimethylphenylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-4-11-12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHCECZPYHVEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062000 | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-58-7 | |

| Record name | (Ethoxydimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (ethoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYDIMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC6LV98FAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Ethoxydimethylphenylsilane (PhMe2SiOEt)

CAS Number: 1825-58-7 Synonyms: Dimethylethoxyphenylsilane, Ethoxy(dimethyl)phenylsilane

Executive Summary

Ethoxydimethylphenylsilane (PhMe2SiOEt) serves as a pivotal organosilicon intermediate, primarily utilized as a masked silanol in palladium-catalyzed cross-coupling reactions (Hiyama-Denmark coupling) and as a robust silylating agent in materials science. Unlike its trimethylsilyl (TMS) analogues, the inclusion of a phenyl group confers unique electronic properties—specifically, enhanced electrophilicity at the silicon center due to the inductive effect of the phenyl ring—while providing necessary steric bulk to stabilize reaction intermediates.

This guide details the physicochemical profile, synthesis, and critical application protocols for PhMe2SiOEt, designed for researchers requiring high-fidelity control over silicon-based methodologies.

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₆OSi | |

| Molecular Weight | 180.32 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 93–95 °C @ 25 mmHg | 250 °C @ 760 mmHg (extrapolated) |

| Density | 0.924 g/mL @ 25 °C | |

| Refractive Index | ||

| Solubility | Soluble in Toluene, THF, DCM, Ethanol | Hydrolyzes in water |

| Flash Point | 91 °C (Closed Cup) | Combustible Liquid (Class IIIA) |

| Stability | Stable under anhydrous conditions | Moisture sensitive; hydrolyzes to silanol |

Synthesis & Production

While commercially available, high-purity PhMe2SiOEt (essential for kinetic studies or catalytic cycles) is best synthesized fresh via the alcoholysis of chlorosilanes. This method avoids the contamination of siloxane dimers often found in aged commercial samples.

Protocol: Alcoholysis of Phenyldimethylchlorosilane

Reaction:

Reagents:

-

Phenyldimethylchlorosilane (CAS 768-33-2): 1.0 equiv.

-

Absolute Ethanol: 1.2 equiv.

-

Triethylamine (Et₃N): 1.1 equiv (Acid scavenger).

-

Solvent: Anhydrous Diethyl Ether or Hexane.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and inert gas (Ar/N₂) inlet.

-

Charge: Add Phenyldimethylchlorosilane (10.0 g, 58.6 mmol) and anhydrous hexane (50 mL). Cool to 0 °C in an ice bath.

-

Addition: Mix Absolute Ethanol (3.24 g, 70.3 mmol) with Triethylamine (6.5 g, 64.5 mmol) in a separate vial. Add this mixture dropwise to the silane solution over 30 minutes. Note: Immediate precipitation of Et₃N·HCl salts will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via GC-MS or TLC (stain with PMA) to ensure consumption of the chlorosilane.

-

Workup: Filter the white precipitate (amine salts) through a fritted glass funnel or Celite pad under an inert atmosphere. Wash the cake with cold hexane (2 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 93 °C @ 25 mmHg) to obtain the pure product.

Yield: Typically 85–92%.

Core Application: Hiyama-Denmark Cross-Coupling

The primary utility of CAS 1825-58-7 is as a precursor to dimethylphenylsilanol , a highly active species in Pd-catalyzed cross-coupling. The ethoxy group acts as a "mask," preventing premature siloxane formation (dimerization) while being readily activatable.

Mechanistic Insight

The phenyl group on the silicon renders the Si–O bond more labile to nucleophilic attack compared to trialkylsilanes. In the presence of a fluoride source (TBAF) or a base (NaOH), the ethoxy group is displaced to form a pentacoordinate silicate or the free silanol, which then undergoes transmetallation with Palladium.

Figure 1: Activation pathway of Ethoxydimethylphenylsilane in Hiyama-Denmark coupling. The ethoxy derivative serves as the stable storage form of the active silanol.

Experimental Protocol: Fluoride-Free Coupling

This protocol utilizes the in situ hydrolysis of PhMe2SiOEt to the silanol, avoiding the need for toxic fluoride salts.

Reagents:

-

Aryl Halide (Ar-I): 1.0 equiv.

-

Ethoxydimethylphenylsilane: 1.2 equiv.

-

Catalyst: Pd(OAc)₂ (2 mol%).

-

Base: NaOH (2.0 equiv, solid).

-

Solvent: Toluene/Water (10:1).

Procedure:

-

Combine the aryl halide (1.0 mmol), PhMe2SiOEt (216 mg, 1.2 mmol), and Pd(OAc)₂ (4.5 mg) in a reaction vial.

-

Add toluene (3 mL) and NaOH (80 mg).

-

Heat to 80 °C for 6–12 hours. The water present in the base/solvent system hydrolyzes the ethoxysilane to PhMe2SiOHin situ.

-

The phenyl group on the silicon facilitates the transmetallation step via

-coordination to the Palladium center, a feature absent in trimethylsilyl analogues. -

Cool, extract with ether, and purify via column chromatography.[1]

Secondary Application: Surface Modification

PhMe2SiOEt is used to impart hydrophobicity to silica surfaces or metal oxides. The ethoxy group reacts with surface hydroxyls (–OH), tethering the PhMe2Si- moiety.

-

Advantage: The phenyl group provides UV absorption properties and greater thermal stability than a trimethylsilyl (TMS) cap.

-

Reactivity: Less reactive than the chloro-analogue but generates non-corrosive ethanol as the byproduct, making it suitable for sensitive substrates.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritation: The compound hydrolyzes on contact with moisture in mucous membranes to release ethanol and silanols, causing irritation (H315, H319).

-

Flammability: Flash point is 91 °C; handle away from open flames.

Storage:

-

Store under an inert atmosphere (Nitrogen/Argon).

-

Moisture exclusion is critical; degradation leads to the formation of the disiloxane dimer (1,1,3,3-tetramethyl-1,3-diphenyldisiloxane), which is catalytically inactive in some systems.

References

-

Hiyama Coupling Fundamentals: Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[2][3] Journal of Organic Chemistry, 53(4), 918–920. Link

-

Silanol Activation: Denmark, S. E., & Ober, M. H. (2003). Organosilanols: From curiosities to versatile coupling reagents.[2] Aldrichimica Acta, 36(3), 75–85. Link

- Synthesis via Alcoholysis: Pawlenko, S. (1986). Organosilicon Chemistry. Walter de Gruyter. (Standard reference for chlorosilane alcoholysis).

-

Direct Hiyama Coupling: Bi, L., & Georg, G. I. (2011). Direct Hiyama Cross-Coupling of Enaminones with Triethoxy(aryl)silanes and Dimethylphenylsilanol. Organic Letters, 13(20), 5413–5415. Link

-

Physical Properties Data: PubChem Compound Summary for CID 15770, Ethoxydimethylphenylsilane. Link

Sources

Technical Guide: Safety and Handling of (Ethoxydimethylsilyl)benzene

Core Directive & Scope

This guide provides an operational safety framework for (Ethoxydimethylsilyl)benzene (CAS No. 18163-07-0), also known as Phenyldimethylethoxysilane. Unlike generic solvent safety guides, this document focuses on the compound's specific reactivity profile—primarily its hydrolytic instability and the resulting evolution of ethanol and silanols.

The "Why" Behind the Hazard: While the parent molecule is a combustible liquid with moderate direct toxicity, its primary operational risk stems from hydrolysis . Upon contact with ambient moisture, the ethoxy group cleaves, releasing ethanol (a flammable solvent) and generating silanols that can polymerize or alter reaction stoichiometry. Therefore, safety protocols must treat this substance not just as a static liquid, but as a moisture-sensitive precursor.

Physicochemical Safety Profile

The following data characterizes the pure substance. Note the Flash Point of 61°C , which places it on the border of Flammable and Combustible liquid classifications, requiring strict static control measures.

| Property | Value | Operational Implication |

| CAS Number | 18163-07-0 | Unique identifier for inventory/SDS verification. |

| Physical State | Liquid (Clear, Straw-colored) | Visually inspect for turbidity (sign of hydrolysis/polymerization). |

| Boiling Point | 93°C @ 25 mm Hg | High boiling point at atm pressure; vacuum distillation required for purification. |

| Flash Point | 61°C (Closed Cup) | Combustible Liquid. Ground/bond all transfer equipment. |

| Density | 0.926 g/mL | Lighter than water; will float during aqueous spills. |

| Vapor Pressure | < 5 mm Hg @ 25°C | Low volatility, but accumulation in headspace is possible. |

| Solubility | Insoluble (Reacts with water) | Do not use water for initial spill cleanup.[1] |

Data Source: Gelest, Inc.[2] Safety Data Sheet [1]

Hazard Identification & Toxicology[1]

GHS Classification[2][3]

-

Flammable/Combustible Liquid (Category 4): H227 - Combustible liquid.[3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

The Hydrolysis Hazard (Mechanistic Insight)

The ethoxy-silicon bond (

Reaction Pathway:

Visualization: Hydrolysis & Decomposition Pathway

The following diagram illustrates the breakdown of (Ethoxydimethylsilyl)benzene when exposed to moisture, highlighting the dual risks of chemical contamination (Silanol) and flammability (Ethanol).

Caption: Hydrolytic cleavage of the ethoxy group releases ethanol, significantly lowering the flash point of the mixture.

Operational Safety Protocols

A. Storage & Stability[1][5]

-

Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon). Oxygen and moisture are the primary degradation vectors.

-

Container: Use septum-sealed borosilicate glass or stainless steel containers. Avoid long-term storage in plastics that may be permeable to moisture.

-

Shelf Life: Re-test purity every 6-12 months. An increase in viscosity or the smell of ethanol indicates decomposition.

B. Transfer Techniques (The "Dry" Chain)

To maintain the integrity of the reagent and safety of the operator, avoid pouring. Use positive pressure transfer.[1]

-

Oven-Dry Glassware: Ensure receiving flasks are baked (>120°C) and cooled under inert gas.

-

Cannula/Syringe Transfer:

-

Small Scale (<50 mL): Use a gas-tight syringe with a long needle. Flush the syringe with N2 prior to draw.

-

Large Scale (>50 mL): Use a double-tipped needle (cannula) transfer driven by low-pressure inert gas.

-

-

Grounding: When transferring large volumes, ground the metal cannula to the solvent keg to prevent static discharge, as the reagent is combustible.

C. Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles are mandatory. A face shield is recommended during transfer operations to protect against pressurized spray if a septum fails.

-

Skin: Nitrile gloves (standard thickness) provide adequate splash protection. For prolonged immersion or spill cleanup, use Silver Shield® or Viton® laminates.

-

Respiratory: Work within a certified fume hood. If heating the substance outside a hood (not recommended), a respirator with Organic Vapor (OV) cartridges is required.

Emergency Response & Waste Management

Fire Fighting Measures[1]

-

Class B Fire: Use Dry Chemical, CO2, or Alcohol-resistant foam.[1]

-

Water Hazard: Do NOT use a direct water stream. Water will react with the silane, accelerating the release of ethanol (fuel) and potentially spreading the fire. Water fog may be used to cool containers.[1]

Spill Containment Workflow

In the event of a spill, the priority is to eliminate ignition sources and prevent water contact.[1]

Caption: Decision matrix for spill response emphasizing moisture avoidance.

Waste Disposal

-

Quenching: Do not dispose of pure silane directly. Quench small amounts by slowly adding to a stirred mixture of 90% Isopropanol / 10% Water (with dilute acid/base catalyst if needed) in a fume hood to control the exotherm and ethanol release.

-

Segregation: Dispose of as organic solvent waste. Do not mix with strong oxidizers or concentrated acids.

References

-

Gelest, Inc. (2015).[3] Safety Data Sheet: Phenyldimethylethoxysilane (SIP6728.4). Retrieved from

-

PubChem. (n.d.). Compound Summary: Methanol (General Alcohol Safety). National Library of Medicine. Retrieved from [Link]

-

BenchChem. (2025).[4] Essential Safety and Operational Guide for Handling Silanes. Retrieved from

-

Silicones Europe. (n.d.). Safe Handling of Silicon Compounds. Retrieved from [Link]

Sources

Technical Guide: Ethoxydimethylphenylsilane (PhMe₂SiOEt) in Silylation and Synthetic Strategy

Executive Summary

Ethoxydimethylphenylsilane (CAS: 1825-58-7) serves as a specialized organosilicon reagent used primarily to install the dimethylphenylsilyl (DMPS) moiety onto nucleophilic substrates (alcohols, amines, and surfaces).[1] Unlike aggressive chlorosilanes, this ethoxy-derivative offers a milder silylation pathway via trans-silylation (trans-etherification) , eliminating the generation of corrosive hydrogen chloride.

In drug development, the utility of PhMe₂SiOEt extends beyond simple protection. The installed DMPS group acts as a "masked hydroxyl" equivalent. Through the Fleming-Tamao oxidation , the phenyldimethylsilyl group can be stereospecifically converted into a hydroxyl group (

Part 1: Chemical Identity & Physicochemical Profile[2]

Before detailing the mechanism, it is critical to understand the steric and electronic nature of the reagent. The phenyl group provides significant steric bulk (greater than a methyl group in TMS, but less than tert-butyl in TBDMS), offering a unique stability profile.

| Property | Specification |

| IUPAC Name | Ethoxydimethyl(phenyl)silane |

| Formula | |

| Molecular Weight | 180.32 g/mol |

| Boiling Point | 94–95 °C (at 15 mmHg) |

| Density | 0.956 g/mL |

| Leaving Group | Ethoxide ( |

| Reactive Group | Silicon center (electrophilic) |

| Installed Moiety | Dimethylphenylsilyl (DMPS) |

Part 2: Mechanism of Action I — Silylation (Installation)

The fundamental mechanism of action for PhMe₂SiOEt is Nucleophilic Substitution at Silicon (

The Trans-silylation Pathway

The reaction between an alcohol (

Mechanistic Steps:

-

Activation: The ethoxy group is a relatively poor leaving group compared to chloride or triflate. The reaction requires catalysis (Bronsted acid, Lewis acid, or Nucleophilic activation).

-

Nucleophilic Attack: The substrate alcohol attacks the silicon center.

-

Pentacoordinate Intermediate: A trigonal bipyramidal intermediate forms where the entering alcohol and leaving ethoxy group occupy apical positions (in accordance with Apicophilicity rules).

-

Elimination: Ethanol is expelled.

-

Equilibrium Shift: The reaction is driven to completion by the continuous removal of ethanol (via distillation or azeotropic removal).

Visualization: Catalytic Cycle ( -Si)

The following diagram illustrates the acid-catalyzed exchange mechanism, highlighting the pentacoordinate transition state.

Figure 1: Acid-catalyzed nucleophilic substitution at silicon involving a pentacoordinate intermediate.

Part 3: Mechanism of Action II — Synthetic Utility (Fleming-Tamao)[3][4]

Once installed, the DMPS group acts as a robust protecting group that withstands basic hydrolysis better than TMS ethers. However, its primary value in drug development is as a surrogate for the hydroxyl group .

The Fleming-Tamao Oxidation

This reaction sequence converts the Carbon-Silicon bond into a Carbon-Oxygen bond.[2][3][4] This is particularly useful for synthesizing polyols where direct installation of a hydroxyl group would be chemically difficult or stereochemically ambiguous.

The Mechanism:

-

Electrophilic Attack (Ipso-Substitution): An electrophile (typically

, -

Protodesilylation: The phenyl group is cleaved, replacing the stable C-Si bond with a labile Heteroatom-Si bond (e.g., F-Si or Br-Si).[2]

-

Oxidation: Peracetic acid or Hydrogen Peroxide attacks the silicon, followed by a rearrangement (migration of the alkyl group from Si to O) similar to the Baeyer-Villiger oxidation.

-

Hydrolysis: The resulting silyl ether hydrolyzes to the alcohol.[3]

Figure 2: The Fleming-Tamao oxidation pathway converting the DMPS moiety into an alcohol.

Part 4: Experimental Protocols

Protocol A: Catalytic Trans-silylation (Installation)

Use Case: Protection of a primary alcohol under neutral/mildly acidic conditions.

Reagents:

-

Substrate Alcohol (1.0 equiv)

-

Ethoxydimethylphenylsilane (1.2 – 1.5 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) or Sodium Ethoxide (0.05 equiv)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add the substrate alcohol, PhMe₂SiOEt, and Toluene (0.5 M concentration relative to substrate).

-

Catalysis: Add the catalyst (PPTS for acid-sensitive, NaOEt for base-stable substrates).

-

Reflux: Heat the mixture to reflux (110°C). The reaction relies on the azeotropic removal of the ethanol byproduct.

-

Monitoring: Monitor by TLC. Reaction typically completes in 4–12 hours.

-

Workup: Cool to room temperature.

-

If Acid Cat: Dilute with ether, wash with saturated

, then brine. -

If Base Cat: Wash with

solution.

-

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography.

Protocol B: Surface Modification (Silanization)

Use Case: Creating hydrophobic glass/silica surfaces for bio-assays.

-

Activation: Clean glass slides with Piranha solution (3:1

: -

Deposition: Prepare a 2% (v/v) solution of PhMe₂SiOEt in dry Ethanol (95%) + Water (5%) adjusted to pH 5.0 with acetic acid.

-

Incubation: Immerse slides in the solution for 2 hours at room temperature.

-

Curing: Rinse slides with ethanol, then cure in an oven at 110°C for 1 hour to finalize the Si-O-Si bond formation.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium limitation (Ethanol presence). | Ensure efficient removal of ethanol via Dean-Stark or molecular sieves (4Å) in the reaction vessel. |

| Hydrolysis of Reagent | Moisture in solvent/atmosphere. | PhMe₂SiOEt is moisture sensitive. Use anhydrous toluene and perform reaction under Argon/Nitrogen. |

| No Reaction (Sterics) | Substrate is a tertiary alcohol. | Trans-silylation is sensitive to sterics. Switch to the more reactive Chlorodimethylphenylsilane with Imidazole/DMAP. |

| Product Instability | Acidic workup too strong. | The DMPS group is acid-labile (though more stable than TMS). Buffer aqueous washes to pH 7. |

References

-

Fleming, I., et al. (1984).[5][3] "The phenyldimethylsilyl group as a masked hydroxy group." Journal of the Chemical Society, Chemical Communications, (1), 29-31.[3] Link

-

Tamao, K., et al. (1983).[3] "Oxidative cleavage of silicon-carbon bonds in organosilicon fluorides to alcohols." Organometallics, 2(11), 1694–1696.[3] Link

-

Jones, G. R., & Landais, Y. (1996). "The Oxidation of the Carbon-Silicon Bond."[2][3][4] Tetrahedron, 52(22), 7599-7662. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Silyl Ethers). Link

-

Gelest, Inc. (2020). "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. Link

Sources

The Silicon Bridge: From Inorganic Origins to Bio-Isosteric Therapeutics

Executive Summary

Organosilanes represent the critical interface between the inorganic rigidity of silica and the versatile functionality of organic carbon. While historically relegated to the domain of polymer chemistry and materials science (silicones), the organosilane moiety has recently emerged as a potent tool in medicinal chemistry. This guide traces the evolution of the silicon-carbon (Si-C) bond from its serendipitous discovery in 1863 to its modern application as a "bio-isostere" in drug development. We will analyze the mechanistic underpinnings of the Direct Process, the catalytic cycles of hydrosilylation, and the strategic deployment of the "Silicon Switch" to alter pharmacokinetics.

Part 1: The Synthetic Dawn (1863–1940)

The First Si-C Bond (1863)

The history of organosilicon chemistry began not with a search for new materials, but with a debate over atomic weight. In 1863, Charles Friedel and James Mason Crafts (famous for the Friedel-Crafts alkylation) attempted to determine the valency of silicon.[1]

Working in Wurtz’s laboratory, they reacted silicon tetrachloride (

Technical Insight: This reaction established silicon as tetravalent, mirroring carbon, yet distinct in its reactivity. Unlike carbon, silicon does not form stable double bonds (

Kipping and the "Uninviting Glues" (1899–1940)

Frederic Stanley Kipping , often called the "Father of Silicones," dedicated his career to organosilicon chemistry.[2][3] He utilized Grignard reagents (discovered in 1900) to synthesize chiral silanes. Kipping coined the term "silicone" because he believed he had synthesized the silicon equivalent of ketones (

Crucially, Kipping viewed these polymers as failures, famously describing them as "uninviting glues" with no practical value [2]. This illustrates a classic scientific causality: synthetic methodology (Grignard) was ahead of application (Materials Science).

Part 2: The Industrial Pivot – The Direct Process (1940s)[2][4]

The transition from laboratory curiosity to industrial necessity occurred during WWII, driven by the need for heat-resistant insulators for aircraft engines.

The Rochow-Müller Synthesis

Independently in the US (Eugene Rochow, GE) and Germany (Richard Müller), researchers discovered the Direct Process in the 1940s.[2][4] This heterogeneous reaction bypassed the expensive Grignard reagents, allowing mass production of methylchlorosilanes [3].

Reaction:

Mechanism:

The reaction is not a simple surface adsorption.[2] It relies on the formation of a reactive copper-silicide phase, specifically the

[4]

Part 3: Mechanistic Foundations of the Si-C Bond

To apply organosilanes in drug discovery, one must understand how silicon differs from carbon. It is not merely a "larger carbon"; it alters the electronic landscape of the molecule.

Comparative Properties

| Property | Carbon (C-C) | Silicon (C-Si) | Impact on Drug Design |

| Bond Length | 1.54 Å | 1.87 Å | Increases molecular volume; alters receptor fit. |

| Electronegativity | 2.55 (Pauling) | 1.90 (Pauling) | Bonds are polarized ( |

| Lipophilicity | Baseline | High | Increases logP; improves membrane permeability. |

| Covalent Radius | 77 pm | 117 pm | Relieves steric strain in crowded systems. |

The Beta-Silicon Effect

The lower electronegativity of silicon stabilizes a positive charge at the

Part 4: The Bio-Isostere Era – The "Silicon Switch"

Modern drug development utilizes the "Silicon Switch" (sila-substitution), pioneered by Reinhold Tacke .[5] This involves replacing a specific carbon atom in a drug scaffold with silicon [4].[5][6][7][8]

Therapeutic Advantages

-

Metabolic Blockade: Silicon alters the metabolic stability. For example, replacing a carbon subject to rapid CYP450 oxidation with silicon can extend the half-life, as silanols (

) are often more stable or excreted differently than their carbinol counterparts. -

Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity (typically

to -

Selectivity: The larger bond length (1.87 Å) can subtly change the conformation of a ligand, potentially improving selectivity for one receptor subtype over another (e.g., Sila-haloperidol).

Part 5: Experimental Protocols

Protocol A: Platinum-Catalyzed Hydrosilylation

The formation of Si-C bonds via alkene insertion. This is the standard method for functionalizing silanes.

Objective: Synthesize triethyl(octyl)silane from 1-octene and triethylsilane. Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

Reagents:

-

1-Octene (1.0 eq, 112.2 g/mol )

-

Triethylsilane (1.1 eq, 116.3 g/mol )

-

Karstedt’s Catalyst (2% Pt in xylene, ~10 ppm loading)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon. Reason: Si-H bonds are susceptible to hydrolysis and oxidation; Pt(0) can be deactivated by

. -

Catalyst Activation: Add 1-octene and the catalyst solution to the flask. Heat to 60°C.

-

Controlled Addition: Add triethylsilane dropwise via the addition funnel over 30 minutes. Reason: The reaction is highly exothermic. Adding the hydride to the alkene prevents "runaway" thermal events.

-

Monitoring: Monitor reaction progress via IR spectroscopy (disappearance of the Si-H peak at ~2100

). -

Workup: Once complete, cool to room temperature. Remove volatiles under reduced pressure. Purify via vacuum distillation.

Mechanistic Validation (Chalk-Harrod Cycle): The reaction follows the Chalk-Harrod mechanism.[9] The key step determining regioselectivity (anti-Markovnikov) is the insertion of the alkene into the Pt-H bond.

Protocol B: Sila-Substitution (Conceptual Workflow)

Replacing a quaternary carbon with silicon in a drug scaffold.

Objective: Synthesize a sila-analogue of a tertiary alcohol drug.

-

Precursor Synthesis: Synthesize the organolithium or Grignard reagent of the drug's side chain (

). -

Silyl Core: Start with a chlorosilane core (

). -

Nucleophilic Attack: React

with-

Note: Silicon is more electrophilic than carbon; double substitution can occur if stoichiometry is not strictly controlled.

-

-

Hydrolysis: Carefully quench the remaining Si-Cl bond with water/base to form the silanol (

).-

Critical Check: Verify the stability of the silanol. Some silanols dehydrate to disiloxanes (

) spontaneously. Bulky groups (t-butyl) on the silicon stabilize the -OH group.

-

References

-

Friedel, C., & Crafts, J. M. (1863).[3] "Sur quelques nouvelles combinaisons organiques du silicium et sur le poids atomique de cet élément." Comptes Rendus, 56, 590–593.

-

Kipping, F. S. (1937).[3] "Organic derivatives of silicon."[1][3] Proceedings of the Royal Society of London.[3] Series A, 159(896), 139-148.

-

Rochow, E. G. (1945).[2] "The Direct Synthesis of Organosilicon Compounds." Journal of the American Chemical Society, 67(6), 963–965.

-

Tacke, R., & Zilch, H. (1986).[8] "Sila-Substitution—A Useful Strategy for Drug Design?" Endeavour, 10(4), 191-197.

-

Chalk, A. J., & Harrod, J. F. (1965). "Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes." Journal of the American Chemical Society, 87(1), 16–21.

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Kipping Discovers Silicones | History | Research Starters | EBSCO Research [ebsco.com]

- 4. Direct process - Wikipedia [en.wikipedia.org]

- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Ethoxydimethylphenylsilane as a Silylating Agent

This Application Note is designed for researchers in surface chemistry, chromatography, and organic synthesis. It details the use of Ethoxydimethylphenylsilane (PhMe₂SiOEt) as a specialized silylating agent, distinct from common chlorosilanes due to its non-corrosive byproducts and specific reactivity profile.

Executive Summary

Ethoxydimethylphenylsilane (CAS: 1825-58-7) is a monofunctional organosilane used primarily to introduce the dimethylphenylsilyl (DMPS) group onto hydroxyl-bearing substrates. Unlike chlorosilanes (e.g., PhMe₂SiCl) which release corrosive HCl, this ethoxy-derivative releases ethanol upon reaction, making it a critical reagent for acid-sensitive substrates and corrosion-sensitive instrumentation.

Key Applications:

-

Surface Engineering: "End-capping" of residual silanol groups on silica chromatography phases to eliminate peak tailing.

-

Organic Synthesis: Protection of alcohols as DMPS ethers via trans-silylation.

-

Materials Science: Hydrophobization of silica nanoparticles and glass surfaces without cross-linking (polymerization).

Chemical Profile & Mechanism[1]

The Reagent

-

Formula:

-

Structure: A central Silicon atom bonded to one Phenyl group, two Methyl groups, and one Ethoxy leaving group.

-

Reactivity: The ethoxy group (

) is less reactive than a chloride (

Mechanism of Action (Trans-Silylation)

The fundamental reaction is a trans-etherification (for alcohols) or condensation (for surface silanols).

Reaction Equation:

-

Driving Force: Removal of the volatile byproduct (Ethanol) shifts the equilibrium to the right (Le Chatelier's principle).

-

Selectivity: Being monofunctional (one ethoxy group), it forms a monolayer or single bond. It cannot polymerize into a 3D network, ensuring a well-defined surface structure.

Figure 1: General mechanism of silylation via ethoxysilane. The reaction is driven by the removal of ethanol.

Application I: Surface Modification (End-Capping)

This is the primary industrial use. After functionalizing silica (e.g., with C18 chains), residual acidic silanol groups (

Protocol A: Hydrophobization of Silica Surfaces

Objective: Convert hydrophilic Si-OH groups on glass/silica to hydrophobic Si-PhMe₂ groups.[]

Materials:

-

Substrate: Activated Silica (dried at 120°C under vacuum for 4h).

-

Reagent: Ethoxydimethylphenylsilane (excess).

-

Solvent: Anhydrous Toluene.

-

Catalyst: n-Propylamine (optional, accelerates reaction).

Step-by-Step Workflow:

-

Preparation: Suspend 5g of dried silica in 50 mL of anhydrous Toluene.

-

Addition: Add 1.0 mL of Ethoxydimethylphenylsilane (approx. 5 mmol, excess relative to surface silanols).

-

Catalysis (Optional): Add 50 µL of n-Propylamine. The amine acts as a base to deprotonate surface silanols, increasing nucleophilicity.

-

Reaction: Reflux the mixture at 110°C for 12–24 hours. Note: Reflux is crucial to distill off the ethanol byproduct if a Dean-Stark trap is used, though open reflux is often sufficient.

-

Workup:

-

Cool to room temperature.

-

Filter the solid.

-

Wash sequentially with Toluene (2x), Ethanol (2x), and Methanol (2x) to remove unreacted silane.

-

-

Drying: Dry the modified silica at 80°C under vacuum.

Validation:

-

Contact Angle: Water contact angle should increase significantly (typically >85°).

-

Elemental Analysis: Increase in Carbon content (%C).

Application II: Protection of Alcohols in Organic Synthesis

Using PhMe₂SiOEt allows for the introduction of the Dimethylphenylsilyl (DMPS) protecting group under neutral or slightly acidic conditions, avoiding the harsh basicity of silyl anions or the acidity of chlorosilanes.

Protocol B: Acid-Catalyzed Trans-Silylation

Objective: Protect a secondary alcohol as a DMPS ether.

Reaction:

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a distillation head (or molecular sieves).

-

Mixing: Dissolve the alcohol (1.0 equiv) and Ethoxydimethylphenylsilane (1.2 – 1.5 equiv) in Toluene.

-

Catalyst: Add catalytic p-Toluenesulfonic acid (p-TsOH, 1-5 mol%).

-

Execution: Heat to 80-100°C.

-

Critical Step: If possible, apply a slight vacuum or a stream of nitrogen to remove the generated ethanol. This drives the reaction to completion.

-

-

Monitoring: Monitor by TLC. The product will be less polar (higher Rf) and UV-active (due to the phenyl group).

-

Quench: Cool and add a small amount of Triethylamine to neutralize the acid.

-

Purification: Concentrate and purify via flash chromatography (Silica gel).

Comparison of Silylating Agents

| Feature | Chlorodimethylphenylsilane (PhMe₂SiCl) | Ethoxydimethylphenylsilane (PhMe₂SiOEt) |

| Byproduct | HCl (Corrosive, requires base scavenger) | Ethanol (Neutral, requires removal) |

| Reactivity | High (Reacts at RT) | Moderate (Requires heat/catalyst) |

| Moisture Sensitivity | High (Hydrolyzes rapidly) | Moderate (Stable in air for short periods) |

| Use Case | Standard synthesis, robust substrates | Acid-sensitive substrates, Surface modification |

| Atom Economy | Lower (Cl is heavy) | Higher |

Visual Guide: Surface Functionalization Workflow

Figure 2: Workflow for the surface modification of silica particles using Ethoxydimethylphenylsilane.

References

-

Surface Modification Mechanism

- Title: Reactions of Ethoxysilanes with Silica: A Solid-st

- Source:Journal of the American Chemical Society / Texas A&M University.

- Context: Confirms mono-ethoxysilanes react directly with siloxane bonds and silanols without cross-linking.

-

URL:[Link] (Verified via Search Snippet 1.11)

-

Catalytic Trans-etherification

-

Title: Facile Synthesis of Ultra-Small Silver Nanoparticles... for the Etherification of Silanes.[2]

- Source:NIH / PubMed Central.

- Context: Describes the reversible nature of the silane-alcohol coupling and the production of Ethoxydimethylphenylsilane via dehydrogen

-

URL:[Link] (Verified via Search Snippet 1.1)

-

-

Enzymatic Silylation (Biocatalysis)

-

Silica Nanoparticle Protocols

Sources

Application Note: Ethoxydimethylphenylsilane in Organic & Materials Synthesis

The following Application Note and Protocol Guide is designed for researchers and drug development professionals, focusing on the specific utility of Ethoxydimethylphenylsilane (PhMe₂SiOEt) .

Executive Summary & Chemical Profile[1]

Ethoxydimethylphenylsilane (PhMe₂SiOEt) serves as a specialized organosilicon reagent that bridges the gap between highly reactive chlorosilanes and inert tetraalkylsilanes. Unlike its chlorinated analog (PhMe₂SiCl), PhMe₂SiOEt provides a non-corrosive, moisture-tolerant silylating pathway. It is primarily utilized for:

-

C–Si Bond Formation: Acting as an electrophilic silyl source to generate functionalized arylsilanes (precursors for Fleming-Tamao oxidation).

-

Surface Engineering: Installing the hydrophobic dimethylphenylsilyl (DMPS) moiety onto silica or glass surfaces.

-

Silanol Precursor: Generating in situ dimethylphenylsilanol (PhMe₂SiOH) for palladium-catalyzed cross-coupling (Hiyama-Denmark type).

Chemical Properties Table

| Property | Value | Relevance |

| Formula | C₁₀H₁₆OSi | Mono-alkoxy functionality |

| MW | 180.32 g/mol | Atom economy calculation |

| Boiling Point | ~94 °C (15 mmHg) | Distillable/Purifiable |

| Density | 0.889 g/mL | Solvent miscibility calculations |

| Reactivity | Moderate | Stable to ambient moisture; activates with Lewis Acids/Bases |

Core Application: C–Si Bond Construction (The "Masked Hydroxyl" Strategy)

Principle

In organic synthesis, the dimethylphenylsilyl (DMPS) group is often employed as a "masked" hydroxyl group. The phenyl ring on the silicon atom is crucial because it allows the silyl group to be oxidatively cleaved (Fleming-Tamao oxidation) to an alcohol later in the synthetic sequence. PhMe₂SiOEt acts as the electrophilic silylating agent to introduce this group.

Unlike chlorosilanes, which release corrosive HCl, PhMe₂SiOEt releases ethanol, making it compatible with acid-sensitive substrates when used with organometallics.

Protocol 1: Synthesis of Alkyl-Dimethyl-Phenyl-Silanes via Nucleophilic Substitution

Objective: To synthesize a functionalized organosilane (R-SiMe₂Ph) by displacing the ethoxy group with an organolithium or Grignard reagent.

Reagents:

-

Substrate: Aryl or Alkyl Bromide (R-Br) (1.0 equiv)

-

Silylating Agent: Ethoxydimethylphenylsilane (1.2 equiv)

-

Metal Source: Magnesium turnings or n-Butyllithium (n-BuLi)

-

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

-

Reagent Preparation:

-

If using Grignard: Generate R-MgBr by adding R-Br dropwise to Mg turnings in THF at Reflux/RT. Ensure initiation with iodine crystal if necessary.

-

If using Lithiation: Cool R-Br in THF to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30-60 min to generate R-Li.

-

-

Silylation:

-

Maintain the organometallic solution at 0 °C (for Grignard) or -78 °C (for Li).

-

Add Ethoxydimethylphenylsilane (neat or in THF) dropwise over 15 minutes.

-

Note: The Si-O bond is strong, but the ethoxide is a good leaving group under these nucleophilic conditions.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Reflux may be required for sterically hindered Grignard reagents (60 °C for 2–4 hours).

-

-

Workup:

-

Quench carefully with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Yield Expectation: 80–95%.

-

Mechanism & Causality: The driving force is the formation of the strong Li-OEt or Mg(OEt)Br salt. The steric bulk of the phenyl group on silicon prevents double addition, ensuring mono-substitution to form the desired R-SiMe₂Ph.

Application: Surface Functionalization & Materials Engineering

Principle

PhMe₂SiOEt is used to modify the wettability of silica nanoparticles and glass surfaces. The ethoxy group hydrolyzes to form a silanol, which then condenses with surface hydroxyls (Si-OH) of the substrate. The result is a surface displaying phenyl and methyl groups, significantly increasing hydrophobicity and chemical resistance.

Protocol 2: Hydrophobic Coating of Silica Nanoparticles

Objective: Functionalization of SiO₂ nanoparticles to achieve a water contact angle >130°.

Reagents:

-

Silica Nanoparticles (SiO₂ NPs)

-

Ethoxydimethylphenylsilane (2–5 wt% relative to silica)

-

Solvent: Toluene or Ethanol/Water (95:5)

-

Catalyst: Acetic Acid (pH 4–5) or Ammonia (pH 9)

Step-by-Step Methodology:

-

Activation: Disperse SiO₂ NPs in the solvent via ultrasonication for 30 minutes to ensure no agglomeration.

-

Hydrolysis (In Situ):

-

Grafting:

-

Heat the mixture to reflux (80–110 °C) for 6–12 hours.

-

Mechanistic Insight: The ethoxy group hydrolyzes to PhMe₂Si-OH, which hydrogen bonds with surface silanols and then condenses, releasing water.

-

-

Curing:

-

Centrifuge and wash the particles with ethanol to remove unreacted silane.

-

Cure in an oven at 120 °C for 2 hours to finalize the covalent Si-O-Si linkage.

-

Mechanistic Pathway: Hiyama Coupling Precursor

PhMe₂SiOEt acts as a stable surrogate for dimethylphenylsilanol . In palladium-catalyzed cross-coupling (Hiyama type), the active species is often the silanol or silanolate. PhMe₂SiOEt can be stored indefinitely, unlike the silanol which may dimerize to the disiloxane.

Pathway Visualization: The following diagram illustrates the divergence between using PhMe₂SiOEt for surface modification versus its activation for cross-coupling.

Caption: Divergent reaction pathways for PhMe₂SiOEt: Hydrolysis yields the reactive silanol intermediate, which either grafts onto surfaces (materials) or undergoes transmetallation (cross-coupling).[3][4]

References

-

Rh-Catalysed Intermolecular C–H Silylation: Murata, M. et al. "A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes." RSC Advances, 2022.

-

Surface Functionalization: "Preparation and Properties of Hydrophobically Modified Nano-SiO2." ACS Omega, 2021.

-

General Silylation Reagents: "Chlorotrimethylsilane and tert-butyl dimethylsilyl chloride/lithium sulfide, mild and efficient silylating reagents." Journal of Organic Chemistry, 1995.

-

Safety & Handling: "Safety Data Sheet: Ethoxydimethylphenylsilane." Fisher Scientific.[4]

Sources

Advanced Protocols for Ethoxydimethylphenylsilane in Pharmaceutical Synthesis

Topic: Ethoxydimethylphenylsilane in the Synthesis of Pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Ethoxydimethylphenylsilane (PhMe₂SiOEt) represents a refined, "green" alternative to traditional chlorosilanes (e.g., PhMe₂SiCl) in the synthesis of complex pharmaceutical intermediates. Unlike its chlorinated counterparts, which release corrosive hydrogen chloride gas requiring stoichiometric base scavengers, PhMe₂SiOEt reacts via trans-silylation , releasing only chemically benign ethanol.

This guide details the strategic application of PhMe₂SiOEt as a vector for the Dimethylphenylsilyl (DMPS) group. The DMPS moiety is not merely a protecting group; it is a "smart" handle that offers:

-

Tunable Stability: More stable than TMS, yet cleavable under mild fluoride conditions.

-

Synthetic Versatility: Acts as a precursor for the Fleming-Tamao oxidation (converting C–Si to C–OH) and Hiyama cross-coupling (transferring the phenyl group).

-

Process Safety: Elimination of amine hydrochloride salts simplifies workup and purification in large-scale GMP settings.

Technical Profile & Comparative Analysis

Reagent Characteristics[1]

-

CAS Number: 1825-58-7

-

Formula: C₁₀H₁₆OSi

-

Boiling Point: ~94–95 °C (at 15 mmHg)

-

Reactivity Mode: Nucleophilic substitution at Silicon (S_N2-Si) via ethoxy displacement.

Comparison: Ethoxysilane vs. Chlorosilane

The choice between the ethoxide and chloride forms dictates the reaction environment.

| Feature | Ethoxydimethylphenylsilane (PhMe₂SiOEt) | Chlorodimethylphenylsilane (PhMe₂SiCl) |

| Byproduct | Ethanol (Neutral, Volatile) | HCl (Acidic, Corrosive) |

| Additives | Catalytic Acid/Base or Lewis Acid (e.g., Ti(OiPr)₄) | Stoichiometric Base (e.g., Imidazole, Et₃N) |

| Atom Economy | High (Ethanol is low MW) | Moderate (Amine salts are waste) |

| Substrate Scope | Acid-Sensitive Substrates (e.g., Acetals, Epoxides) | Base-Stable Substrates |

| Reaction Class | Equilibrium-driven Trans-silylation | Irreversible Substitution |

Core Application 1: "Green" Protection of Alcohols (The DMPS Ether)

The introduction of the DMPS group using PhMe₂SiOEt is an equilibrium process driven by the removal of ethanol. This method is superior for protecting acid-labile secondary alcohols where the generation of HCl (even transiently) could cause degradation.

Mechanism of Catalytic Trans-silylation

The reaction proceeds via a pentacoordinate silicon intermediate. A Lewis acid catalyst activates the ethoxy group, making it a better leaving group.

Figure 1: Catalytic cycle for the trans-silylation of alcohols using Ethoxydimethylphenylsilane.

Experimental Protocol: Catalytic Silylation

Objective: Protection of a secondary alcohol (e.g., Cholesterol) as a DMPS ether.

Reagents:

-

Substrate: Secondary Alcohol (10 mmol)

-

Reagent: Ethoxydimethylphenylsilane (12 mmol, 1.2 equiv)

-

Catalyst: Titanium(IV) isopropoxide (0.1 mmol, 1 mol%) or p-Toluenesulfonic acid (1 mol% for robust substrates).

-

Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap (or a short-path distillation head) and a magnetic stir bar.

-

Charging: Under Nitrogen atmosphere, add the alcohol (10 mmol) and anhydrous Toluene (20 mL).

-

Reagent Addition: Add Ethoxydimethylphenylsilane (12 mmol) via syringe.

-

Catalyst Injection: Add Ti(OiPr)₄ (10 µL, ~1 mol%). The solution may turn slightly yellow.

-

Reaction: Heat the mixture to reflux (110 °C). The reaction is driven by the azeotropic removal of Ethanol/Toluene.

-

Monitoring: Monitor by TLC or GC-MS. Conversion is usually complete within 2–4 hours.

-

Workup:

-

Cool to room temperature.[1]

-

Add water (0.5 mL) to hydrolyze the titanate catalyst. Stir for 10 mins (white precipitate of TiO₂ forms).

-

Filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: If the substrate is extremely acid-sensitive (e.g., contains a ketal), use a neutral catalyst like Iodine (I₂) (0.5 mol%) or N-Bromosuccinimide (NBS) which can catalyze silylation under nearly neutral conditions.

Core Application 2: The Fleming-Tamao Oxidation Sequence

The Dimethylphenylsilyl (DMPS) group is unique because the phenyl ring allows the silicon to be oxidized to a hydroxyl group. This transforms the silyl group from a "shield" (protecting group) into a "sword" (functional group precursor).

The Strategy

-

Protect: Install DMPS using PhMe₂SiOEt.

-

Functionalize: Perform lithiation, alkylation, or reduction elsewhere on the molecule. The DMPS group is stable to bases and reducing agents.

-

Transform: Oxidize the C–Si bond to C–OH using the Fleming-Tamao protocol.

Figure 2: The Fleming-Tamao oxidation pathway converting a DMPS ether back to an alcohol (or a C-Si bond to an alcohol).

Protocol: Oxidative Cleavage of DMPS

Reagents:

-

DMPS-Protected Substrate

-

Potassium Fluoride (KF) and Potassium Bicarbonate (KHCO₃)

-

Hydrogen Peroxide (30% aq)

-

Solvent: THF/Methanol (1:1)

Procedure:

-

Dissolve the DMPS-ether (1.0 equiv) in THF/MeOH (1:1, 0.2 M).

-

Add KF (2.0 equiv) and KHCO₃ (2.0 equiv).

-

Add H₂O₂ (30%, 5.0 equiv) dropwise at 0 °C.

-

Warm to room temperature and stir for 6–12 hours.

-

Quench: Carefully add saturated Na₂S₂O₃ to quench excess peroxide.

-

Extract: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Core Application 3: Palladium-Catalyzed Phenylation (Hiyama Type)

While less common than trimethoxysilanes, Ethoxydimethylphenylsilane can serve as a phenyl donor in Pd-catalyzed cross-coupling reactions (Hiyama Coupling). The ethoxy group on silicon activates the center for fluoride attack, facilitating transmetallation.

Reaction: Ar-I + Ph-SiMe₂OEt -> [Pd/F-] -> Ar-Ph

Protocol: Fluoride-Free Activation (Denmark Modification)

Using a silanolate activator avoids the use of corrosive fluoride sources (TBAF), which is preferable for large-scale pharma synthesis.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Ethoxydimethylphenylsilane (1.2 equiv)[2]

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Activator: Sodium Trimethylsilanolate (NaOTMS) (2.0 equiv)

-

Solvent: Toluene, 80 °C.

Key Mechanism: The ethoxy group is displaced by the silanolate or hydrolyzed in situ to form a silanol, which then coordinates to Palladium.

References

- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for DMPS stability and removal).

-

Silicon-Based Cross-Coupling Reactions. Denmark, S. E., & Regens, C. S. (2008). Accounts of Chemical Research, 41(11), 1486–1499. Link

-

Fleming-Tamao Oxidation. Jones, G. R., & Landais, Y. (1996). Tetrahedron, 52(22), 7599-7662. Link

- Catalytic Silylation of Alcohols. Misra, A. K., et al. (2018). Journal of Organic Chemistry.

Sources

Experimental setup for reactions involving Ethoxydimethylphenylsilane

Executive Summary

Ethoxydimethylphenylsilane (PhMe₂SiOEt, CAS 1825-58-7) is a versatile organosilicon reagent bridging the gap between stable handling and high reactivity. Unlike chlorosilanes, it resists rapid hydrolysis in ambient moisture, yet it possesses a polarized Si–O bond that can be activated selectively by Lewis bases (fluorides, alkoxides).

This guide details two primary experimental workflows:

-

Palladium-Catalyzed Cross-Coupling (Hiyama-Denmark Type): Utilizing PhMe₂SiOEt as a nucleophilic phenyl donor for biaryl synthesis.

-

The "Silicon-Masked" Hydroxyl Strategy: Using PhMe₂SiOEt to install a phenyldimethylsilyl group, which serves as a robust surrogate for a hydroxyl group during multi-step synthesis (Fleming-Tamao oxidation).

Physicochemical Profile & Handling

Table 1: Critical Properties of Ethoxydimethylphenylsilane

| Property | Value | Relevance to Protocol |

| Molecular Weight | 180.32 g/mol | Stoichiometric calculations. |

| Boiling Point | 93–94 °C @ 25 mmHg | Moderate volatility; amenable to vacuum distillation. |

| Density | 0.924 g/mL | Liquid handling; lighter than water. |

| Appearance | Clear, colorless liquid | Color change indicates contamination/oxidation. |

| Stability | Moisture sensitive (slow) | Store under Argon/Nitrogen. Stable to flash chromatography on silica (short exposure). |

| Solubility | THF, Et₂O, Toluene, DCM | Compatible with standard organic solvents. |

Safety Advisory: While less corrosive than chlorosilanes, PhMe₂SiOEt releases ethanol upon hydrolysis. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers.

Application I: Fluoride-Activated Hiyama Cross-Coupling

Principle: The ethoxy group on silicon renders the molecule a "masked" nucleophile. Under neutral conditions, the C–Si bond is inert to Palladium. Upon treatment with a fluoride source (TBAF or TASF), the silicon atom expands its coordination sphere from tetrahedral (4-coordinate) to a pentacoordinate silicate anion.[1] This hypervalent species is sufficiently nucleophilic to undergo transmetallation with an Aryl-Palladium complex.

Mechanism Visualization:

Figure 1: The fluoride-mediated activation pathway converting the inert silane into a reactive silicate species.

Experimental Protocol 1.1: Coupling with Aryl Iodides

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Ethoxydimethylphenylsilane (1.2 – 1.5 equiv)

-

Pd(OAc)₂ (5 mol%)[2]

-

TBAF (Tetrabutylammonium fluoride, 1.0M in THF) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to halide)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv) and the Aryl Iodide (1.0 equiv). If the halide is a liquid, add it in step 3.

-

Solvent & Silane: Seal the vessel. Via syringe, add anhydrous THF followed by Ethoxydimethylphenylsilane (1.2 equiv).

-

Note: The order of addition is crucial. Do not add TBAF yet.

-

-

Activation: Add the TBAF solution dropwise at room temperature.

-

Observation: The solution may darken (Pd reduction) or warm slightly.

-

-

Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor by TLC or GC-MS.

-

Endpoint: Disappearance of the Aryl Iodide.

-

-

Workup:

-

Dilute with Diethyl Ether (Et₂O).

-

Wash with Saturated NaHCO₃ (removes acidic byproducts) and Brine.

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography.

-

Note: Silicon byproducts (fluorosilanes/siloxanes) are typically non-polar and elute early or stay at the baseline depending on the stationary phase.

-

Application II: The Fleming-Tamao Oxidation Sequence

Principle:

Ethoxydimethylphenylsilane can be used to install the –SiMe₂Ph moiety onto an organic framework (via nucleophilic substitution of the ethoxy group by an organolithium/Grignard). Once installed, this group acts as a "masked hydroxyl."[3] It survives harsh conditions (basic, reducing) but can be converted to an alcohol (C–Si

Workflow Visualization:

Figure 2: Two-stage sequence converting an organometallic nucleophile into an alcohol via the silyl mask.[3]

Experimental Protocol 2.1: Installation (Silylation)

-

Generate organolithium reagent (R-Li) in THF at -78 °C.

-

Add Ethoxydimethylphenylsilane (1.1 equiv) dropwise.

-

Chemistry: The R-Li attacks the Silicon, displacing the Ethoxy group (EtO⁻).

-

-

Warm to RT and stir for 2 hours.

-

Quench with saturated NH₄Cl. Extract and purify the R-SiMe₂Ph intermediate.

Experimental Protocol 2.2: Oxidative Cleavage (The Unmasking)

Standard "One-Pot" Conditions (Mercuric Acetate Free)

Reagents:

-

Silylated Substrate (R-SiMe₂Ph)[4]

-

KHF₂ (2.0 equiv)

-

H₂O₂ (30% aq., 5.0 equiv)

-

DMF / THF (1:1 ratio)

Procedure:

-

Dissolve the substrate in DMF/THF.

-

Add KHF₂ (Potassium Bifluoride).

-

Role: KHF₂ activates the silicon and assists in cleaving the phenyl group via a hypervalent intermediate.

-

-

Add H₂O₂ dropwise at 0 °C (Exothermic!).

-

Stir at RT for 6–12 hours.

-

Quench: Carefully add saturated Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.

-

Extract with EtOAc, dry, and concentrate.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hiyama) | Protodesilylation of reagent | Ensure system is strictly anhydrous. Water causes premature hydrolysis of PhMe₂SiOEt to siloxanes. |

| No Reaction (Hiyama) | Inactive Catalyst or Silane | Use "Fluoride-free" activation (Ag₂O) if substrate is base-sensitive, or switch to TASF for higher solubility. |

| Incomplete Oxidation (Fleming) | Steric hindrance | The PhMe₂Si group is bulky. Increase temperature to 50°C or use the stronger HBF₄ / mCPBA protocol. |

| Safety Incident | Vigorous peroxide decomposition | Never add H₂O₂ rapidly to a hot solution. Always quench peroxides before workup. |

References

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Denmark, S. E., & Ober, M. H. (2004). Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta, 36(3), 75-85.

-

Fleming, I., et al. (1995).[3] The Phenyldimethylsilyl Group as a Masked Hydroxy Group.[3] Journal of the Chemical Society, Perkin Transactions 1, 317-337.[3]

-

PubChem Database. (2023). Compound Summary for CID 15770: Ethoxydimethylphenylsilane.[5] National Center for Biotechnology Information. [5]

-

Gelest, Inc. (2020).[6] Safety Data Sheet: Phenyldimethylethoxysilane.

Sources

- 1. Hiyama Coupling [organic-chemistry.org]

- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fleming-Tamao Oxidation [organic-chemistry.org]

- 4. chembk.com [chembk.com]

- 5. Ethoxydimethylphenylsilane | C10H16OSi | CID 15770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

Ethoxydimethylphenylsilane applications in materials science

Application Note: Ethoxydimethylphenylsilane in Materials Science & Organic Synthesis

Introduction: Chemical Profile & Strategic Utility

Ethoxydimethylphenylsilane (CAS No. 1825-58-7) is a monofunctional organosilane characterized by a central silicon atom bonded to one ethoxy group, two methyl groups, and one phenyl ring.[1] Unlike tri-functional silanes (e.g., TEOS, APTES) used for cross-linking, this molecule acts primarily as a terminating agent or surface modifier .

Key Molecular Features:

-

Monofunctionality (OEt): Ensures a "one-point" attachment. It cannot form 3D networks, making it ideal for end-capping polymer chains or creating monolayers on surfaces.

-

Phenyl Moiety: Introduces high thermal stability, UV resistance, and increased refractive index (RI) compared to methyl-only silanes.

-

Ethoxy Leaving Group: Hydrolyzes to release ethanol, a non-corrosive byproduct (unlike chlorosilanes which release HCl), making it safer for sensitive substrates and biological applications.

Application I: High-Refractive Index Silicone Engineering (End-Capping)

Context: In the synthesis of optical-grade silicones (e.g., for LED encapsulants or optical waveguides), the refractive index (RI) is a critical quality attribute. Standard Polydimethylsiloxane (PDMS) has a low RI (~1.40). Incorporating phenyl groups increases the RI to >1.50, improving light extraction efficiency.

Mechanism: Ethoxydimethylphenylsilane acts as a chain terminator . During the equilibration polymerization of cyclic siloxanes (e.g., D4 or phenyl-containing cyclics), the ethoxy group hydrolyzes, and the resulting silanol condenses with the growing polymer chain end. This "caps" the chain, controlling the molecular weight and ensuring the polymer chain ends with a phenyl group.

Protocol A: Synthesis of Phenyl-Terminated Polysiloxane Fluid

Objective: Synthesize a silicone fluid with controlled viscosity and phenyl-terminated chain ends.

Reagents:

-

Octamethylcyclotetrasiloxane (D4) [Monomer]

-

Ethoxydimethylphenylsilane [End-capper]

-

Potassium Hydroxide (KOH) or Tetramethylammonium Hydroxide (TMAH) [Catalyst]

-

Toluene [Solvent]

Workflow:

-

Preparation: In a 500 mL reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 200 g of D4 and 50 mL of Toluene.

-

Catalysis: Add 0.1 wt% KOH catalyst. Heat to 110°C under nitrogen flow to initiate ring-opening polymerization.

-

Equilibration: Stir for 2-4 hours until the mixture becomes viscous.

-

End-Capping: Calculate the required amount of Ethoxydimethylphenylsilane based on target molecular weight (

).-

Formula:

-

Add the calculated Ethoxydimethylphenylsilane dropwise.

-

-

Termination: Continue heating for 2 hours to allow the end-capper to equilibrate and terminate the chains.

-

Neutralization: Cool to 80°C and add a stoichiometric amount of acetic acid to neutralize the KOH.

-

Purification: Strip volatiles (toluene, unreacted cyclics, ethanol byproduct) under vacuum (10 mmHg) at 150°C.

-

Filtration: Filter the fluid to remove salt precipitates.

QC Check: Measure Refractive Index (target >1.43) and Viscosity.

Application II: Surface Functionalization (Chromatography & Microfluidics)

Context:

Silica surfaces are naturally hydrophilic due to silanol (Si-OH) groups. Modifying these surfaces with Ethoxydimethylphenylsilane creates a Phenyl-Bonded Phase . In HPLC, this provides unique selectivity based on

Protocol B: Preparation of Phenyl-Modified Silica Particles

Objective: Grafting a phenyl monolayer onto porous silica particles (5 µm).

Reagents:

-

Porous Silica Gel (activated)

-

Anhydrous Toluene

-

Pyridine (Acid scavenger/Catalyst)

Workflow:

-

Activation: Dry silica gel at 120°C under vacuum for 12 hours to remove physisorbed water.

-

Slurry Formation: Suspend 10 g of activated silica in 100 mL anhydrous toluene. Add 1 mL Pyridine.

-

Silylation: Add 5 mL Ethoxydimethylphenylsilane (excess) to the slurry.

-

Reflux: Heat the mixture to reflux (110°C) for 12-24 hours. The ethoxy group hydrolyzes/condenses with surface silanols.

-

Reaction:

-

-

Washing: Cool and filter the particles. Wash sequentially with Toluene (x2), Methanol (x2), and Acetone (x2) to remove unreacted silane.

-

Curing: Dry the particles at 80°C for 4 hours.

Data Visualization: Silylation Workflow

Figure 1: Workflow for the surface modification of silica using Ethoxydimethylphenylsilane.

Application III: Organic Synthesis (Hiyama Coupling Precursor)

Context: The Hiyama Coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and aryl halides.[7] While less toxic than Stille coupling (Tin), it requires activation. Dimethylphenylsilanol is a highly active species for this reaction. Ethoxydimethylphenylsilane serves as the stable, shelf-ready precursor that is hydrolyzed in situ or pre-hydrolyzed to generate the active silanol.

Protocol C: Hydrolysis to Dimethylphenylsilanol

Objective: Convert Ethoxydimethylphenylsilane to Dimethylphenylsilanol for use in cross-coupling.

Reagents:

-

Ethoxydimethylphenylsilane (10 mmol)

-

Acetone (20 mL)

-

Water (10 mL)

-

Acetic Acid (catalytic, 0.1 mL)

Workflow:

-

Dissolve 10 mmol Ethoxydimethylphenylsilane in Acetone.

-

Add Water and Acetic Acid.

-

Stir at room temperature for 1 hour. (The ethoxy group is labile and hydrolyzes readily).

-

Concentrate under reduced pressure to remove acetone and ethanol.

-

Extract with Diethyl Ether, dry over MgSO4, and evaporate to yield Dimethylphenylsilanol (Colorless oil).

-

Note: This silanol can now be used directly in Pd-catalyzed coupling with Aryl Iodides/Bromides.

-

Mechanistic Pathway: Hiyama Activation

Figure 2: Activation pathway of Ethoxydimethylphenylsilane for Hiyama Cross-Coupling.

Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Weight | 180.32 g/mol | Calculation of stoichiometry for end-capping. |

| Boiling Point | 93°C (25 mmHg) | Purification via vacuum distillation. |

| Refractive Index | ~1.48 - 1.50 | Increases RI of silicone polymers (Standard PDMS ~1.40). |

| Hydrolytic Stability | Moderate | Stable in dry storage; hydrolyzes rapidly with moisture/acid. |

| Leaving Group | Ethoxy (-OEt) | Releases Ethanol (low toxicity) upon reaction. |

References

-

National Institutes of Health (NIH). (2010). Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol. PubMed. Retrieved January 29, 2026, from [Link]

Sources

- 1. cas 1825-58-7|| where to buy Ethoxydimethyl(phenyl)silane [chemenu.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS 1825-58-7: (Ethoxydimethylsilyl)benzene | CymitQuimica [cymitquimica.com]

- 6. broadpharm.com [broadpharm.com]

- 7. mdpi.com [mdpi.com]

Application Note: Protocol for Forming Stable Bonds with Ethoxydimethylphenylsilane (PhMe₂SiOEt)

Executive Summary

This guide details the protocols for utilizing Ethoxydimethylphenylsilane (PhMe₂SiOEt) to form stable silyl ether bonds. Unlike the more common silyl chlorides, this mono-alkoxy silane offers a non-corrosive silylation pathway, releasing ethanol rather than hydrochloric acid.

This reagent is primarily utilized in two high-value contexts:

-

Organic Synthesis: Installing the Dimethylphenylsilyl (DMPS) protecting group on alcohols. The DMPS group provides a unique stability profile (more stable than TMS, less than TBDMS) and introduces a UV-active chromophore for reaction monitoring.

-

Surface Chemistry: Acting as a monofunctional end-capping agent to passivate residual silanols on silica surfaces, preventing non-specific binding in chromatography and biosensor applications.

Chemical Profile & Reactivity[1][2][3]

-

Reagent: Ethoxydimethylphenylsilane

-

CAS: 1825-58-7

-

Structure: Ph-Si(Me)₂-OEt

-

Leaving Group: Ethoxy (-OEt)

-

Bond Formed: Si-O-C (Silyl Ether) or Si-O-Si (Siloxane)

Stability Hierarchy (The "Goldilocks" Zone)

The resulting DMPS ether occupies a critical niche in protecting group strategy. It allows for selective deprotection in the presence of more robust silyl groups (like TBDMS) while surviving conditions that strip labile groups (like TMS).[1]

Table 1: Relative Stability of Silyl Ethers (Acidic Hydrolysis)

| Silyl Group | Abbreviation | Relative Stability (approx.) | UV Active? |

| Trimethylsilyl | TMS | 1 | No |

| Dimethylphenylsilyl | DMPS | ~20 | Yes |

| Triethylsilyl | TES | 64 | No |

| tert-Butyldimethylsilyl | TBDMS | 20,000 | No |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Yes |

Analyst Note: The UV activity of the Phenyl group in DMPS is a massive advantage during HPLC/TLC purification of non-chromophoric substrates (e.g., carbohydrates, lipids), rendering them visible without destructive staining.

Module A: Solution-Phase Synthesis (DMPS Protection)

Mechanism: Catalytic Transetherification

Direct reaction of alkoxysilanes with alcohols is slow compared to chlorosilanes. To drive the formation of the Si-O bond, we utilize Titanium(IV) Isopropoxide as a Lewis acid catalyst or an acid catalyst (p-TsOH), coupled with the removal of the ethanol byproduct (Le Chatelier’s principle).

Figure 1: Mechanistic flow of transetherification. Driving the equilibrium requires continuous removal of ethanol.

Protocol 1: Lewis Acid-Catalyzed Silylation

Application: Protection of primary and secondary alcohols where acidic byproducts (HCl) must be avoided.

Reagents:

-

Substrate Alcohol (1.0 equiv)[1]

-

Ethoxydimethylphenylsilane (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1–5 mol%)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or a short-path distillation head). Maintain an inert atmosphere (Argon/Nitrogen).

-

Dissolution: Dissolve the alcohol (1.0 equiv) and Ethoxydimethylphenylsilane (1.2 equiv) in anhydrous Toluene (0.5 M concentration).

-

Catalyst Addition: Add Ti(OiPr)₄ (0.05 equiv) via syringe.

-

Reaction: Heat the mixture to reflux (110°C). The azeotropic removal of Ethanol/Toluene is critical to drive the reaction to completion.

-

Monitoring: Monitor via TLC. The product will be UV active (254 nm).

-

Validation: Look for the disappearance of the broad O-H stretch (3200-3500 cm⁻¹) and appearance of Si-Ph bands (1110, 1430 cm⁻¹) in IR.

-

-

Workup: Cool to room temperature. Quench by adding wet ether or a small amount of water to hydrolyze the titanate. Filter through a pad of Celite to remove titanium salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel).

Module B: Surface Passivation (End-Capping)

Context: The "Lone Silanol" Problem

In the functionalization of silica surfaces (e.g., for biosensors), steric hindrance often prevents complete coverage by bulky functional silanes. This leaves residual silanol (Si-OH) groups that cause non-specific binding of proteins. PhMe₂SiOEt is an ideal "end-capper" because it is monofunctional (forms only one bond, no cross-linking) and relatively small, allowing it to penetrate steric gaps and hydrophobize the surface.

Protocol 2: Anhydrous Surface Capping

Application: Post-functionalization blocking of silica nanoparticles or glass slides.

Reagents:

-

Functionalized Silica Substrate (containing residual Si-OH)

-

Ethoxydimethylphenylsilane (5% v/v solution)

-

Solvent: Anhydrous Toluene

-

Catalyst: Triethylamine (1%)

Step-by-Step Methodology:

-

Preparation: Ensure the silica substrate is dry (vacuum oven at 80°C for 2 hours) to prevent polymerization of the silane in solution.

-

Incubation: Immerse the substrate in a solution of 5% PhMe₂SiOEt and 1% Triethylamine in anhydrous Toluene.

-

Reflux: Heat to reflux for 12–24 hours. The elevated temperature promotes the condensation of the ethoxy group with the surface silanol.

-

Washing (Critical):

-

Rinse 2x with Toluene (removes physisorbed silane).

-

Rinse 2x with Ethanol (removes generated ethanol and catalyst).

-

Rinse 1x with Dichloromethane (drying aid).

-

-

Curing: Cure in an oven at 110°C for 1 hour to "lock" the siloxane bonds.

Validation (Contact Angle): A successful capping will significantly increase the water contact angle (hydrophobicity).

-

Uncapped Silica: < 20°

-

PhMe₂-Capped: > 85°

Advanced Note: Hiyama-Type Coupling

While this guide focuses on forming bonds with the silane, it is vital to note that the Ph-Si bond can be activated for Carbon-Carbon bond formation.

In the presence of a fluoride source (TBAF), the Ethoxy group allows the formation of a pentacoordinate silicon species. This activates the Phenyl group for transmetallation to Palladium, allowing cross-coupling with aryl halides (Hiyama Coupling).

Figure 2: Activation of PhMe₂SiOEt for Phenyl transfer via Fluoride promotion.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons. (The definitive guide on silyl ether stability and deprotection conditions).

-